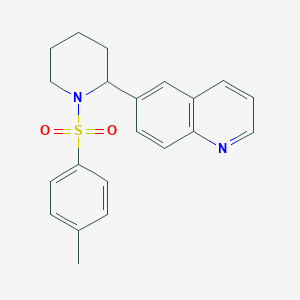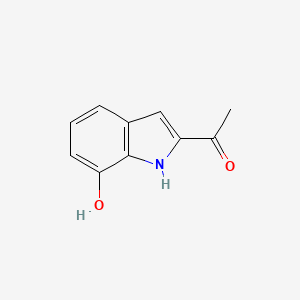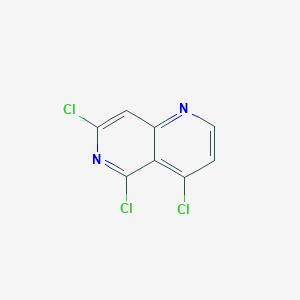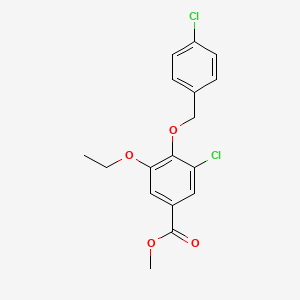![molecular formula C10H9ClN2O3 B13021447 Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13021447.png)
Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine derivatives, including Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate, typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine scaffold from readily available starting materials.
Industrial Production Methods: Industrial production methods for these compounds often involve large-scale transformations using efficient and scalable synthetic routes. The use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies are common in the industrial synthesis of imidazo[1,5-a]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve ambient temperatures, aqueous environments, and metal-free conditions to ensure high yields and efficiency .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure .
Scientific Research Applications
Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate has numerous scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of novel compounds with potential pharmaceutical and agrochemical properties . In biology and medicine, it is used in the development of drugs targeting specific molecular pathways and diseases . Additionally, its unique optical properties make it useful in material sciences for applications such as optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to therapeutic effects. The compound’s structure allows it to bind to specific receptors or enzymes, thereby influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate include other imidazo[1,5-a]pyridine derivatives, such as 2-ethyl-6-chloro imidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H9ClN2O3 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
methyl 7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-8-4-6(11)3-7-9(10(14)16-2)12-5-13(7)8/h3-5H,1-2H3 |
InChI Key |
RMBUARWXLSVOQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C(N=CN12)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


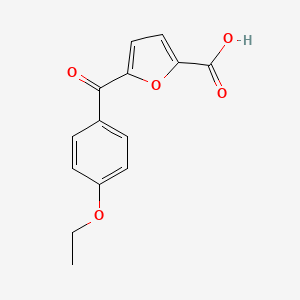
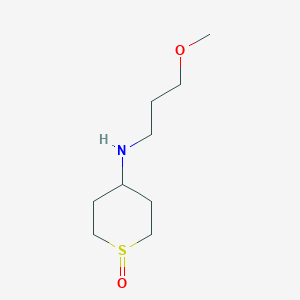
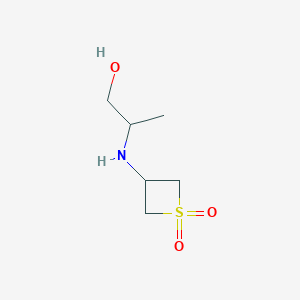
![Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021386.png)
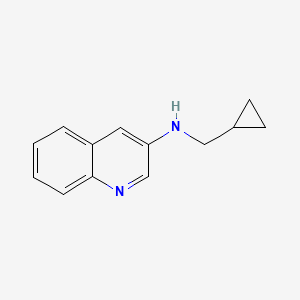
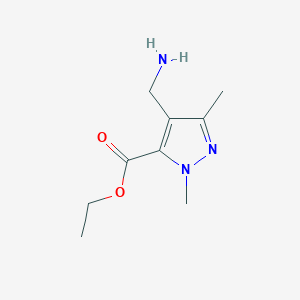

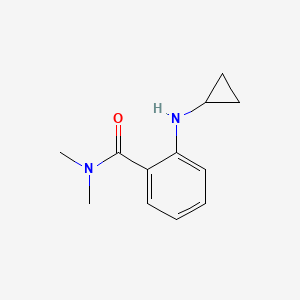

![(3aR,6S,6aR)-6-((S)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B13021416.png)
